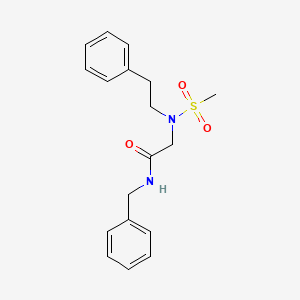
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine, also known as HMTA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. HMTA is a triazine derivative that has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the inhibition of cancer cell growth and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to have low toxicity and high solubility in water, making it a suitable compound for use in biological systems. It has been shown to induce apoptosis in cancer cells, leading to their death. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its simple and efficient synthesis method, which allows for large-scale production. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine also exhibits low toxicity and high solubility in water, making it a suitable compound for use in biological systems. However, one limitation of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is its limited stability in solution, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine. One direction is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its antibacterial and antifungal properties for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be studied for its potential use in the development of organic semiconductors and optoelectronic devices. Finally, future research can focus on improving the stability of 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine in solution to enhance its effectiveness in experiments.
Conclusion
In conclusion, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine is a novel compound that has shown potential applications in various fields of scientific research. Its simple and efficient synthesis method, low toxicity, and high solubility in water make it a suitable compound for use in biological systems. Further research on 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can lead to the development of new cancer therapies, antibiotics, and optoelectronic devices.
Méthodes De Synthèse
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine can be synthesized through a one-pot reaction using 4,6-dichloro-1,3,5-triazine, phenylhydrazine, and morpholine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as ethanol. The reaction yields 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine as a white crystalline solid with a high purity of 98%.
Applications De Recherche Scientifique
4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro. 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Propriétés
IUPAC Name |
4-hydrazinyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O/c14-19-12-16-11(15-10-4-2-1-3-5-10)17-13(18-12)20-6-8-21-9-7-20/h1-5H,6-9,14H2,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTLHKWHMIBBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)
![4-[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5774024.png)

![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)




![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)